![molecular formula C11H12O5 B13575357 Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)
Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[d][1,3]dioxole moiety, which is a common structural motif in many biologically active molecules. The presence of the hydroxypropanoate group further enhances its reactivity and potential for diverse chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in protein active sites, influencing enzyme function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxybutanoate: Similar structure with an additional carbon in the hydroxyalkyl chain.
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxyethanoate: Similar structure with a shorter hydroxyalkyl chain.
Uniqueness
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the hydroxypropanoate group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H12O5 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
methyl (3R)-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12O5/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8,12H,5-6H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
VSGDKHSINZVQPE-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)O |
Kanonische SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


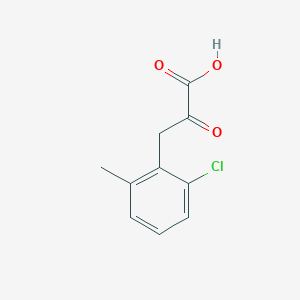
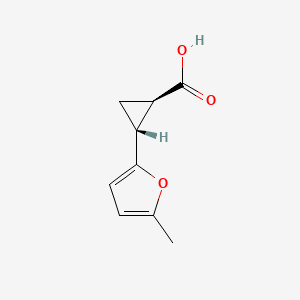
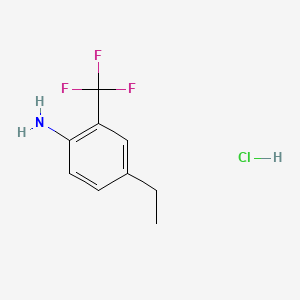
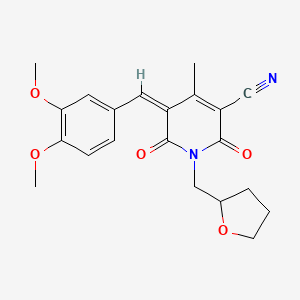
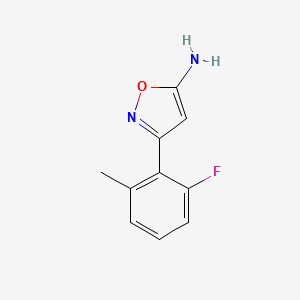
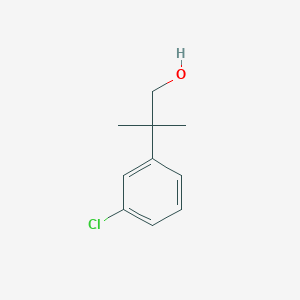
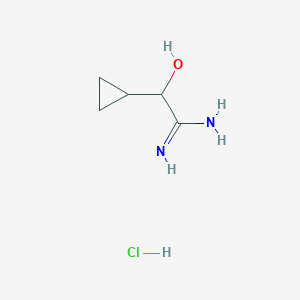
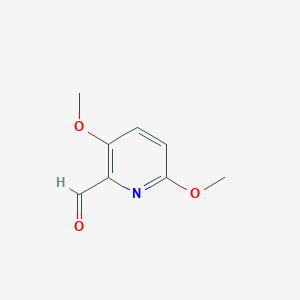

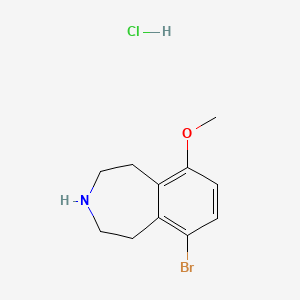

![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)


